3-(Pyridin-3-yl)prop-2-enenitrile
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Overview
Description
3-(Pyridin-3-yl)prop-2-enenitrile is an organic compound with the molecular formula C8H6N2. It is characterized by the presence of a pyridine ring attached to a propenenitrile group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
3-(Pyridin-3-yl)prop-2-enenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in glycolysis, such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), which reduces glycolytic flux and suppresses glucose uptake . These interactions are crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) by targeting glycolysis . This inhibition can lead to reduced energy production in cells, thereby affecting their growth and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as an inhibitor of PFKFB3, which plays a critical role in regulating glycolysis . By inhibiting this enzyme, this compound reduces the glycolytic flux, leading to decreased glucose uptake and energy production in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits glycolysis and reduces cell proliferation . At higher doses, it may exhibit toxic or adverse effects, such as cellular apoptosis or necrosis. Understanding the dosage thresholds is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in metabolic pathways related to glycolysis. It interacts with enzymes such as PFKFB3, which regulates the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate . This interaction affects the overall metabolic flux and metabolite levels within the cell, highlighting the compound’s role in cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. Studies have shown that this compound is efficiently transported across cell membranes and distributed within the cytoplasm .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with glycolytic enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)prop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine amines .
Scientific Research Applications
3-(Pyridin-3-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(Pyridin-3-yl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-3-yl)prop-2-enenitrile
- 4-(Pyridin-3-yl)prop-2-enenitrile
- 3-(Pyridin-2-yl)prop-2-enenitrile
Uniqueness
3-(Pyridin-3-yl)prop-2-enenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H/b3-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHMTMHYYONLOV-HNQUOIGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.